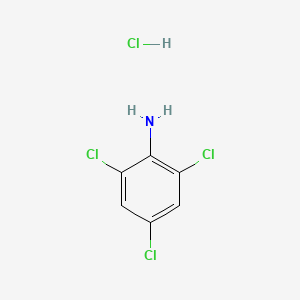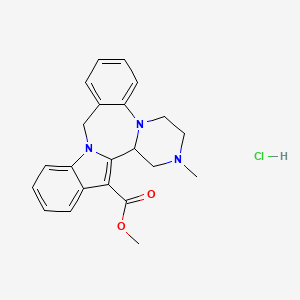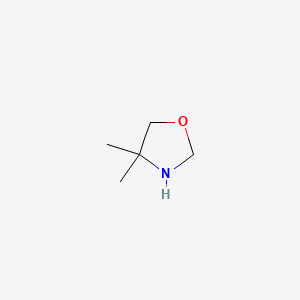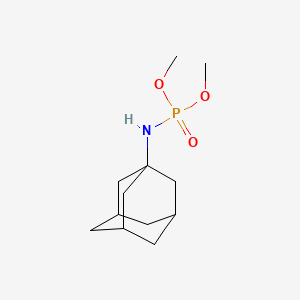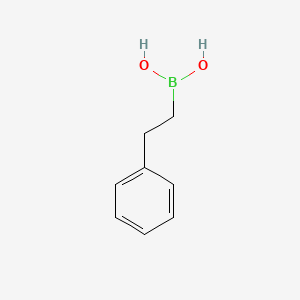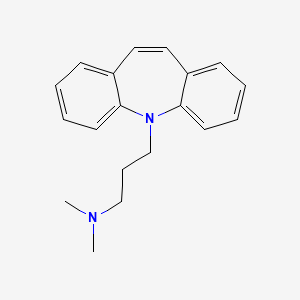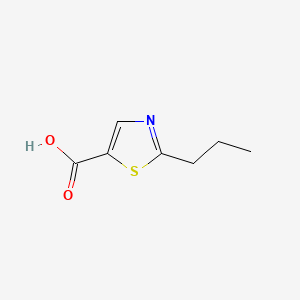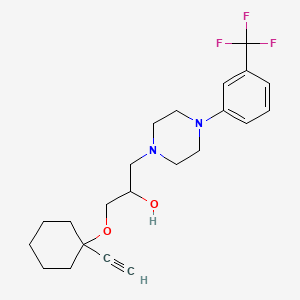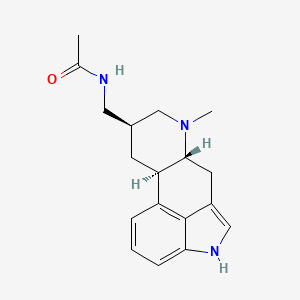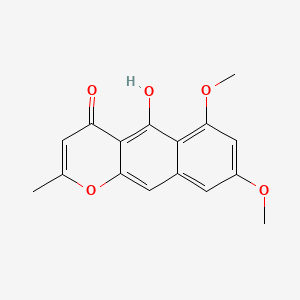
Heminigerone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rubrofusarin B is a benzochromenone that is rubrofusarin in which the hydroxy group at position 6 has been converted to the corresponding methyl ether. It has a role as an Aspergillus metabolite. It is a benzochromenone, an aromatic ether, a member of phenols, a polyketide and a naphtho-gamma-pyrone. It derives from a rubrofusarin. It is a conjugate acid of a rubrofusarin B(1-).
Aplicaciones Científicas De Investigación
Hemin and Its Applications
Hemin, a derivative of heme, has been extensively studied for its potential applications in biomedical research and therapy. Hemin's role as a heme oxygenase-1 inducer suggests its therapeutic potential in mitigating nephrotoxic effects induced by certain treatments, such as cisplatin in male rats. This protective effect is achieved through the modulation of various renal redox parameters and inflammatory mediators, pointing to hemin's relevance in renal protection and possibly other oxidative stress-related conditions (Al-Kahtani et al., 2014).
Heme as a Biological Target
Heme itself, as a biological molecule, has been targeted by various drugs, including antimalarial and potential anticancer agents. Research into the interaction between heme and certain drugs, such as artemisinins, has revealed the critical role of heme in the drugs' mechanisms of action. This interaction underscores the potential of heme and its derivatives as targets for developing therapeutic agents for diseases like malaria and certain cancers (Meunier & Robert, 2010).
Propiedades
Número CAS |
17276-15-2 |
|---|---|
Nombre del producto |
Heminigerone |
Fórmula molecular |
C16H14O5 |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
5-hydroxy-6,8-dimethoxy-2-methylbenzo[g]chromen-4-one |
InChI |
InChI=1S/C16H14O5/c1-8-4-11(17)15-13(21-8)6-9-5-10(19-2)7-12(20-3)14(9)16(15)18/h4-7,18H,1-3H3 |
Clave InChI |
HFPQKJMLIONCGP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC)O |
SMILES canónico |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC)O |
Otros números CAS |
17276-15-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



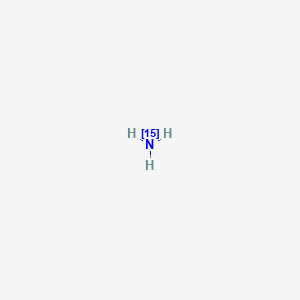
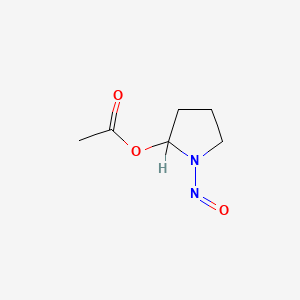
![1(3H)-Isobenzofuranone, 3,3-bis[4-(phosphonooxy)phenyl]-, potassium salt (1:4)](/img/structure/B1212502.png)

